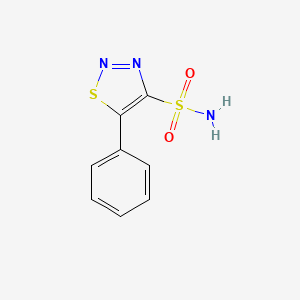

5-Phenylthiadiazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Phenylthiadiazole-4-sulfonamide is a chemical compound that has been extensively studied due to its potential applications in various fields of research. It belongs to the group of sulfonamides, which are synthetic medicines containing the sulfonamide chemical group . These compounds are used for a wide range of conditions, from diabetes to pain relief .

Synthesis Analysis

The synthesis of sulfonimidates, which are organosulfur species, has been explored extensively. They are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis

Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical And Chemical Properties Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activity

5-Phenylthiadiazole-4-sulfonamide derivatives have been investigated for their antimicrobial and antitubercular properties. A study by Shingare et al. (2022) synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives, showing good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. Additionally, compound 5d showed promising antitubercular activity against M. tuberculosis H37Rv.

Tautomeric Behavior in Bioorganic and Medicinal Chemistry

The tautomeric behavior of sulfonamide derivatives, closely related to this compound, plays a significant role in bioorganic and medicinal chemistry. Erturk et al. (2016) investigated the tautomeric forms of a related molecule, 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, using spectroscopic methods. This study contributes to understanding the pharmaceutical and biological activities of such compounds (Erturk et al., 2016).

Anti-inflammatory and Anti-diabetic Activities

A novel series of 1,3,4-oxadiazole containing sulfonamide derivatives, related to this compound, were synthesized and evaluated for their anti-inflammatory and anti-diabetic activities. Kavitha et al. (2019) found that most compounds in this series exhibited good anti-inflammatory activity, with some showing excellent effectiveness compared to standard drugs (Kavitha et al., 2019).

Inhibition of Enzymes and Low Cytotoxicity

Sulfonamide derivatives, including this compound, have been studied for their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase, with a focus on low cytotoxicity. Ozgun et al. (2019) synthesized a series of compounds which inhibited these enzymes effectively while demonstrating low cytotoxicity towards cancer cell lines (Ozgun et al., 2019).

Mecanismo De Acción

Sulfonamides, such as 5-Phenylthiadiazole-4-sulfonamide, exhibit a range of pharmacological activities. They work by inhibiting a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . Dihydropteroate synthetase activity is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

Safety and Hazards

Direcciones Futuras

The synthesis of the organosulfur (VI) species named sulfonimidates has seen a resurgence in interest as intermediates to access other important organosulfur compounds . Their most prominent application is as building blocks to access alternative sulfur (VI) compounds . This suggests that 5-Phenylthiadiazole-4-sulfonamide and similar compounds may have significant potential for future research and applications.

Propiedades

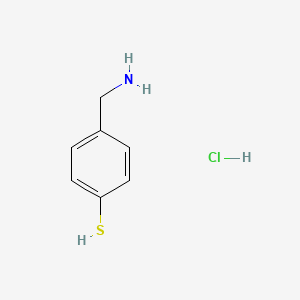

IUPAC Name |

5-phenylthiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXJWFCWUOYDDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)

![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)

![N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide](/img/structure/B2436718.png)

![tert-butyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2436720.png)

![2-(butylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436725.png)

![3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2436727.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2436729.png)

![2-((3-bromobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2436733.png)